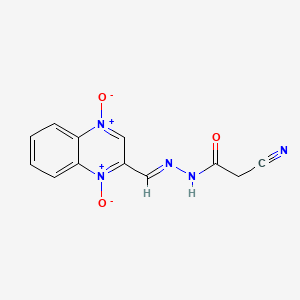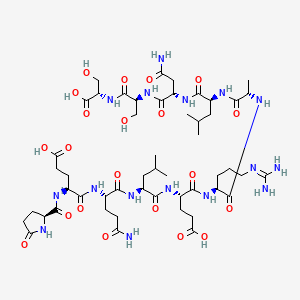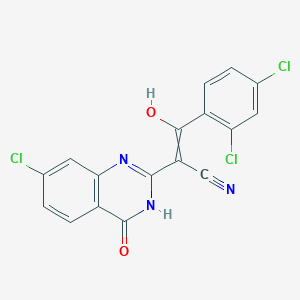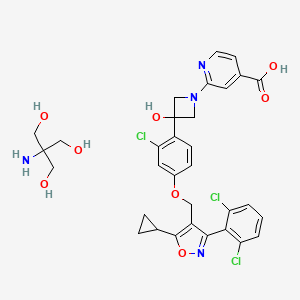
Cobimetinib Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobimetinib fumarate is an anti-cancer medication used primarily in combination with vemurafenib to treat melanoma. It is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway, which plays a crucial role in cell division and survival. This compound is marketed under the brand name Cotellic and has been approved for medical use in various countries, including the United States and the European Union .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobimetinib fumarate is synthesized through a multi-step chemical process. The synthesis involves the formation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the azetidinone ring.
- Introduction of the piperidine moiety.
- Coupling of the difluoro-iodoaniline derivative.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cobimetinib fumarate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Cobimetinib fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study MEK inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating cell proliferation, differentiation, and apoptosis.
Medicine: Primarily used in the treatment of unresectable or metastatic melanoma with BRAF V600 mutations. .
Industry: Utilized in the development of targeted cancer therapies and combination treatments.
Mechanism of Action
Cobimetinib fumarate exerts its effects by selectively inhibiting the activity of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is involved in promoting cell division and survival. By inhibiting MEK1 and MEK2, this compound disrupts the signaling cascade, leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Cobimetinib fumarate is part of a class of drugs known as MEK inhibitors. Other similar compounds include:
Trametinib: Another MEK inhibitor used to treat melanoma.
Binimetinib: Used in combination with other drugs for the treatment of certain types of cancer.
Selumetinib: Investigated for its potential in treating various cancers, including non-small cell lung cancer.
Uniqueness
This compound is unique in its specific inhibition of MEK1 and MEK2, and its use in combination with vemurafenib has shown significant efficacy in treating BRAF V600 mutation-positive melanoma. Its selectivity and potency make it a valuable addition to the arsenal of targeted cancer therapies .
Properties
CAS No. |
1369665-02-0 |
|---|---|
Molecular Formula |
C25H25F3IN3O6 |
Molecular Weight |
647.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C21H21F3IN3O2.C4H4O4/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1 |
InChI Key |
CBHDLXWLRMYMNL-QTNVCCTOSA-N |
SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cobimetinib hemifumarate; XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















